molecular formula C12H8ClNO B12841248 2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde

2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde

Cat. No.: B12841248
M. Wt: 217.65 g/mol
InChI Key: BIZRLHIOSYNWCL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)isonicotinaldehyde is an organic compound with the molecular formula C12H7Cl2NO It is a derivative of isonicotinaldehyde, where a 4-chlorophenyl group is attached to the second position of the isonicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)isonicotinaldehyde typically involves the condensation of 4-chlorobenzaldehyde with isonicotinic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 2-(4-Chlorophenyl)isonicotinaldehyde can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

    Oxidation: 2-(4-Chlorophenyl)isonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(4-chlorophenyl)isonicotinic acid.

    Reduction: Formation of 2-(4-chlorophenyl)isonicotinalcohol or 2-(4-chlorophenyl)isonicotinamines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)isonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)isonicotinaldehyde
  • 2-(4-Methylphenyl)isonicotinaldehyde
  • 2-(4-Nitrophenyl)isonicotinaldehyde

Comparison: 2-(4-Chlorophenyl)isonicotinaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological activities.

Properties

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

2-(4-chlorophenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C12H8ClNO/c13-11-3-1-10(2-4-11)12-7-9(8-15)5-6-14-12/h1-8H

InChI Key

BIZRLHIOSYNWCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C=O)Cl

Origin of Product

United States

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